LP99

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

LP99 es un inhibidor potente y selectivo de las proteínas que contienen bromodominio BRD7 y BRD9. Estas proteínas son parte de los complejos de remodelación de la cromatina SWI/SNF humanos, que desempeñan un papel crucial en la regulación de la expresión génica mediante la modificación de la estructura de la cromatina. Se ha demostrado que this compound interrumpe la unión de BRD7 y BRD9 a la cromatina, lo que lo convierte en una herramienta valiosa para estudiar las funciones de estas proteínas en varios procesos biológicos .

Aplicaciones Científicas De Investigación

LP99 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación Epigenética: This compound se utiliza como una sonda química para estudiar las funciones de BRD7 y BRD9 en la remodelación de la cromatina y la expresión génica

Estudios de Inflamación: Se ha demostrado que this compound inhibe la secreción de interleucina 6, una citoquina proinflamatoria, lo que sugiere su posible uso en el estudio de los procesos inflamatorios.

Investigación sobre el Cáncer: Al interrumpir la unión de BRD7 y BRD9 a la cromatina, this compound se puede utilizar para investigar el papel de estas proteínas en el desarrollo y la progresión del cáncer.

Desarrollo de Medicamentos: This compound sirve como un compuesto principal para el desarrollo de nuevos medicamentos dirigidos a proteínas que contienen bromodominio.

Mecanismo De Acción

LP99 ejerce sus efectos uniéndose selectivamente a los bromodominios de BRD7 y BRD9. Esta unión interrumpe la interacción entre estas proteínas y la cromatina, lo que lleva a cambios en la expresión génica. Los objetivos moleculares de this compound son los bromodominios de BRD7 y BRD9, y las vías involucradas incluyen la remodelación de la cromatina y la regulación génica .

Análisis Bioquímico

Biochemical Properties

LP99 is known for its high affinity and selectivity towards the BRD7 and BRD9 bromodomains. The compound binds to these bromodomains with dissociation constants (Kd) of 99 nM for BRD9 and 909 nM for BRD7 . The interaction between this compound and the bromodomains involves hydrogen bonding with conserved asparagine residues and water molecules, mimicking the acetyl-lysine recognition motif . This binding disrupts the association of BRD7 and BRD9 with acetylated histones, thereby inhibiting their function in chromatin remodeling .

Cellular Effects

This compound has been shown to influence various cellular processes by inhibiting the activity of BRD7 and BRD9. In cellular assays, this compound disrupts the binding of BRD7 and BRD9 to chromatin, leading to changes in gene expression . This inhibition affects cell signaling pathways and can modulate the secretion of pro-inflammatory cytokines, such as interleukin-6 (IL-6), in THP-1 cells . Additionally, this compound has been reported to have dose-dependent effects on cellular functions, including the recovery time in fluorescence recovery after photobleaching (FRAP) assays .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to the bromodomains of BRD7 and BRD9. This binding is facilitated by the compound’s N-methyl amide moiety, which forms hydrogen bonds with conserved asparagine residues and water molecules in the bromodomain binding pocket . By occupying the acetyl-lysine recognition site, this compound prevents the interaction of BRD7 and BRD9 with acetylated histones, thereby inhibiting their role in chromatin remodeling and gene expression regulation . This inhibition can lead to changes in the expression of genes involved in inflammatory responses and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular functions. Studies have shown that this compound remains effective in inhibiting BRD7 and BRD9 activity over extended periods, with minimal degradation . The long-term effects of this compound on cellular functions, such as gene expression and cytokine secretion, may vary depending on the duration of exposure and the specific cellular context .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to understand its dosage-dependent impact. In these studies, this compound has been shown to exhibit threshold effects, where low doses effectively inhibit BRD7 and BRD9 activity without causing significant toxicity . At higher doses, this compound may induce adverse effects, including cytotoxicity and changes in cellular metabolism . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with BRD7 and BRD9. The compound disrupts the binding of these bromodomains to chromatin, affecting the regulation of gene expression and metabolic processes . By inhibiting BRD7 and BRD9, this compound can influence metabolic flux and the levels of metabolites involved in various cellular pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound is known to be transported into cells and distributed within the cytoplasm and nucleus, where it interacts with BRD7 and BRD9 . The compound’s localization is influenced by its binding to chromatin and its ability to penetrate cellular membranes . Additionally, this compound may interact with transporters and binding proteins that facilitate its distribution within different cellular compartments .

Subcellular Localization

This compound primarily localizes to the nucleus, where it exerts its inhibitory effects on BRD7 and BRD9 . The compound’s subcellular localization is directed by its ability to bind to acetylated histones and disrupt chromatin interactions . This targeting is essential for this compound’s function as an epigenetic probe, allowing it to modulate gene expression and chromatin structure within the nucleus . The specific targeting signals and post-translational modifications that direct this compound to the nucleus are still being studied, but its nuclear localization is a key aspect of its activity .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de LP99 implica varios pasos clave, comenzando con materiales de partida fácilmente disponibles. La ruta sintética generalmente incluye los siguientes pasos :

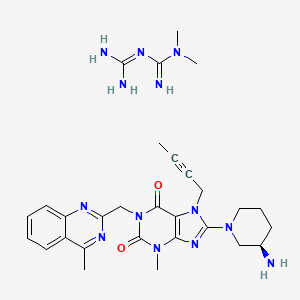

Formación del Núcleo de Quinolona: La síntesis comienza con la formación del núcleo de quinolona a través de una serie de reacciones, incluida la condensación de acetoacetato de etilo con derivados de anilina, seguida de ciclización y oxidación.

Introducción del Anillo de Piperidina: El núcleo de quinolona luego se modifica para introducir el anillo de piperidina. Este paso implica el uso de reacciones de acoplamiento de Buchwald-Hartwig catalizadas por paladio para unir varias amidas cíclicas, carbamatos y ureas al núcleo de quinolona.

Modificaciones Finales:

Métodos de Producción Industrial

Si bien los métodos de producción industrial para this compound no están ampliamente documentados, la síntesis se puede escalar utilizando técnicas estándar de síntesis orgánica.

Análisis De Reacciones Químicas

Tipos de Reacciones

LP99 experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de Sustitución: La introducción de varios grupos funcionales al núcleo de quinolona y al anillo de piperidina implica reacciones de sustitución, a menudo facilitadas por reacciones de acoplamiento catalizadas por paladio.

Reacciones de Oxidación y Reducción:

Reactivos y Condiciones Comunes

Catalizadores de Paladio: Utilizados en reacciones de acoplamiento de Buchwald-Hartwig para introducir amidas cíclicas, carbamatos y ureas.

Agentes Oxidantes: Utilizados en la formación del núcleo de quinolona.

Agentes Reductores:

Productos Principales

El principal producto formado a partir de estas reacciones es el propio this compound, que se caracteriza por su potente e inhibición selectiva de BRD7 y BRD9 .

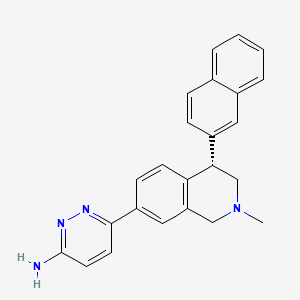

Comparación Con Compuestos Similares

LP99 es único en su selectividad y potencia para BRD7 y BRD9 en comparación con otros inhibidores de bromodominio. Los compuestos similares incluyen:

This compound destaca por su mecanismo de acción bien caracterizado y su uso como sonda química en diversas aplicaciones de investigación .

Propiedades

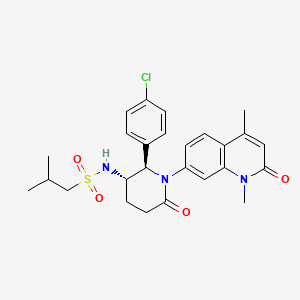

IUPAC Name |

N-[(2R,3S)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30ClN3O4S/c1-16(2)15-35(33,34)28-22-11-12-24(31)30(26(22)18-5-7-19(27)8-6-18)20-9-10-21-17(3)13-25(32)29(4)23(21)14-20/h5-10,13-14,16,22,26,28H,11-12,15H2,1-4H3/t22-,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDRREOUMKACNJ-BKMJKUGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=C1C=CC(=C2)N3C(C(CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)N(C2=C1C=CC(=C2)N3[C@@H]([C@H](CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B608574.png)